molecular formula C8H13NO2 B13176907 1-Oxa-8-azaspiro[4.5]decan-4-one

1-Oxa-8-azaspiro[4.5]decan-4-one

Cat. No.: B13176907
M. Wt: 155.19 g/mol
InChI Key: MLCZCZXLLJUIAA-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-4-one is a heterocyclic compound with a unique spiro structure. It consists of a spiro-connected oxazolidine and piperidine ring, making it an interesting subject for chemical research and applications. The compound’s molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-one typically involves the reaction of cyclohexanone with amino alcohols under acidic conditions. One common method includes the use of cyclohexanone and ethanolamine in the presence of an acid catalyst to form the spiro compound . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[4.5]decan-4-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H13NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h9H,1-6H2

InChI Key

MLCZCZXLLJUIAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CCNCC2

Origin of Product

United States

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